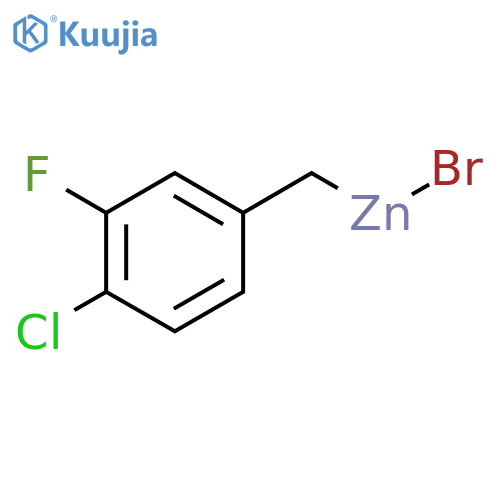

Cas no 1359839-23-8 (4-Chloro-3-fluorobenzylzinc bromide)

4-Chloro-3-fluorobenzylzinc bromide 化学的及び物理的性質

名前と識別子

-

- 4-Chloro-3-fluorobenzylzinc bromide

- 4-Chloro-3-fluorobenzylzinc bromide, 0.50 M in THF

- MFCD22684838

- bromozinc(1+);1-chloro-2-fluoro-4-methanidylbenzene

- 1359839-23-8

-

- インチ: 1S/C7H5ClF.BrH.Zn/c1-5-2-3-6(8)7(9)4-5;;/h2-4H,1H2;1H;/q;;+1/p-1

- InChIKey: PVHCYFRTXRULQX-UHFFFAOYSA-M

- ほほえんだ: C(C1C=CC(Cl)=C(F)C=1)[Zn]Br

計算された属性

- せいみつぶんしりょう: 285.85386g/mol

- どういたいしつりょう: 285.85386g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 104

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0Ų

4-Chloro-3-fluorobenzylzinc bromide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB570436-50 ml |

4-Chloro-3-fluorobenzylzinc bromide, 0.50 M in THF; . |

1359839-23-8 | 50 ml |

€1155.00 | 2024-04-19 | ||

| abcr | AB570436-100 ml |

4-Chloro-3-fluorobenzylzinc bromide, 0.50 M in THF; . |

1359839-23-8 | 100 ml |

€1808.60 | 2024-04-19 | ||

| abcr | AB570436-50ml |

4-Chloro-3-fluorobenzylzinc bromide, 0.50 M in THF; . |

1359839-23-8 | 50ml |

€1155.00 | 2024-08-02 | ||

| abcr | AB570436-100ml |

4-Chloro-3-fluorobenzylzinc bromide, 0.50 M in THF; . |

1359839-23-8 | 100ml |

€1808.60 | 2024-08-02 |

4-Chloro-3-fluorobenzylzinc bromide 関連文献

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985

-

Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

-

Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

4-Chloro-3-fluorobenzylzinc bromideに関する追加情報

4-Chloro-3-fluorobenzylzinc bromide (CAS No. 1359839-23-8)

4-Chloro-3-fluorobenzylzinc bromide (CAS No. 1359839-23-8) is a versatile organometallic compound that has garnered significant attention in the fields of organic synthesis, materials science, and drug discovery. This compound, characterized by its unique structure and reactivity, serves as a valuable building block in the construction of complex molecules. The benzylzinc bromide framework, with its chlorine and fluorine substituents at the 4 and 3 positions respectively, offers a platform for diverse chemical transformations.

Recent advancements in organometallic chemistry have highlighted the potential of 4-chloro-3-fluorobenzylzinc bromide in cross-coupling reactions, particularly in the Suzuki-Miyaura coupling. This reaction enables the formation of biaryl compounds, which are crucial intermediates in pharmaceuticals and agrochemicals. The presence of electron-withdrawing groups (EWGs) such as chlorine and fluorine on the aromatic ring enhances the reactivity of the compound, making it an ideal substrate for these transformations.

In addition to its role in cross-coupling reactions, 4-chloro-3-fluorobenzylzinc bromide has been employed in nucleophilic aromatic substitution (NAS) reactions. The combination of EWGs on the aromatic ring facilitates the activation of specific positions for substitution, allowing for the synthesis of highly functionalized aromatic compounds. This property is particularly advantageous in the development of heterocyclic frameworks, which are prevalent in medicinal chemistry.

The synthesis of 4-chloro-3-fluorobenzylzinc bromide typically involves a two-step process: first, the preparation of the corresponding aryl halide, followed by transmetallation with zinc bromide. This method ensures high purity and stability of the final product. Recent studies have explored alternative synthetic routes, including microwave-assisted synthesis and continuous flow processes, to improve efficiency and scalability.

From a materials science perspective, benzylzinc bromide derivatives like CAS No. 1359839-23-8 are being investigated for their potential in organic electronics. The ability to tune electronic properties through substituent effects opens avenues for applications in flexible electronics and optoelectronic devices.

In conclusion, 4-chloro-3-fluorobenzylzinc bromide (CAS No. 1359839-23-8) stands as a testament to the ingenuity of modern organometallic chemistry. Its unique structure, reactivity, and versatility continue to drive innovation across multiple disciplines. As research progresses, this compound is poised to play an even more pivotal role in advancing both academic and industrial applications.

1359839-23-8 (4-Chloro-3-fluorobenzylzinc bromide) 関連製品

- 394229-70-0(N-4-(1H-1,3-benzodiazol-2-yl)phenyl-4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide)

- 2171251-90-2((3S)-3-{(tert-butoxy)carbonylamino}-3-(3,3-dimethylcyclobutyl)propanoic acid)

- 35773-43-4(Disperse Yellow 232)

- 2171492-36-5(5F-Cumyl-P7aica)

- 1823940-04-0(3-Chloro-8-fluoro-6-methoxyquinoline)

- 2138511-42-7(2-(3-bromopyridin-4-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol)

- 922967-19-9(methyl 4-(1,3-benzothiazol-5-yl)carbamoylbenzoate)

- 941885-59-2(ethyl 4-(2-ethoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate)

- 345658-95-9(3-Bromo-2,2,3,3-tetrafluoropropylamine)

- 1256355-52-8((2,6-dibromo-3-pyridyl)boronic acid)